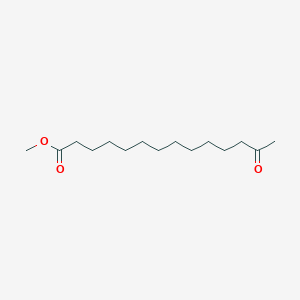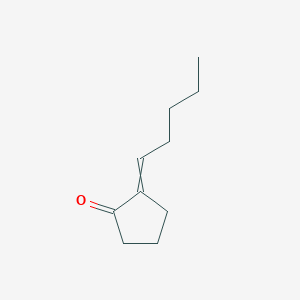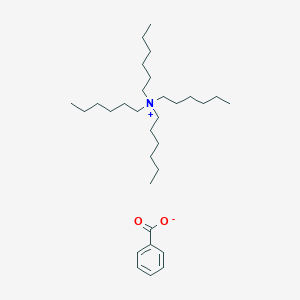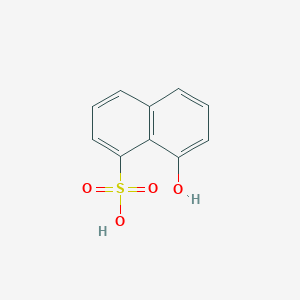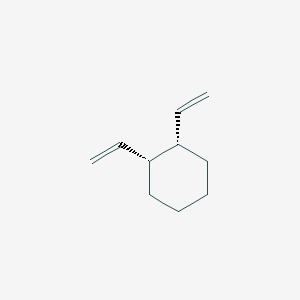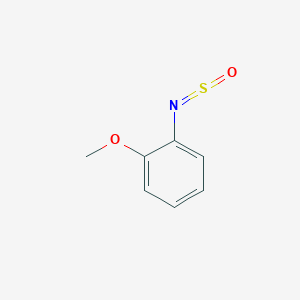
o-Anisidine, N-sulfinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Anisidine, N-sulfinyl- is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound with a wide range of applications, including its use as a pharmaceutical intermediate, a dye intermediate, and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of o-Anisidine, N-sulfinyl- is not fully understood. However, it is thought to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
O-Anisidine, N-sulfinyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, o-Anisidine, N-sulfinyl- has been shown to have anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using o-Anisidine, N-sulfinyl- in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as well as in biological assays to study its various biological activities. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of o-Anisidine, N-sulfinyl-. One area of research is the development of novel compounds based on the structure of o-Anisidine, N-sulfinyl-. These compounds could have improved biological activities and could be used as potential drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of o-Anisidine, N-sulfinyl- and its potential applications in scientific research.
Synthesemethoden
O-Anisidine, N-sulfinyl- can be synthesized through a series of chemical reactions, starting with the reaction between o-anisidine and sulfur dioxide. The resulting product is then reacted with hydrogen peroxide to form the final product, o-Anisidine, N-sulfinyl-. This synthesis method is efficient and has been widely used in the pharmaceutical and dye industries.
Wissenschaftliche Forschungsanwendungen
O-Anisidine, N-sulfinyl- has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a reagent in organic synthesis to produce various compounds.
Eigenschaften
CAS-Nummer |
17419-98-6 |
|---|---|
Produktname |
o-Anisidine, N-sulfinyl- |
Molekularformel |
C7H7NO2S |
Molekulargewicht |
169.2 g/mol |
IUPAC-Name |
1-methoxy-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C7H7NO2S/c1-10-7-5-3-2-4-6(7)8-11-9/h2-5H,1H3 |
InChI-Schlüssel |
HOFPSCVXLWFARI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=S=O |
Kanonische SMILES |
COC1=CC=CC=C1N=S=O |
Synonyme |
2-Methoxy-N-sulfinylaniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



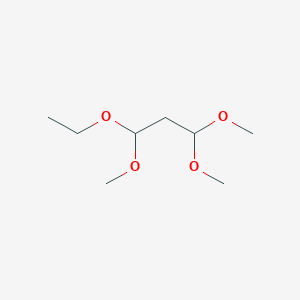
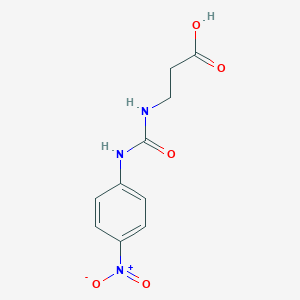
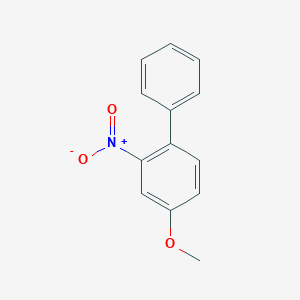
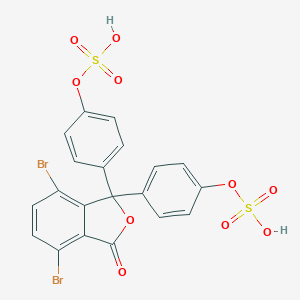
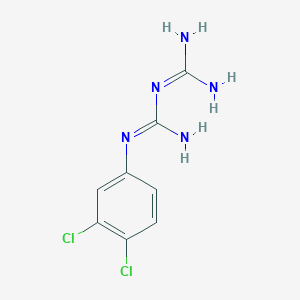
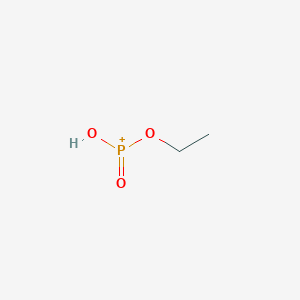
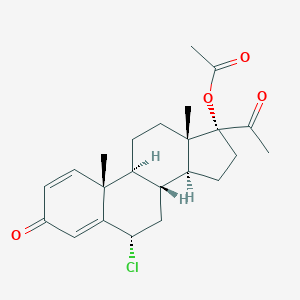
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
